Robinin

Catalog No.
S541733
CAS No.
301-19-9
M.F
C33H40O19
M. Wt
740.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Robinin

CAS Number

301-19-9

Product Name

Robinin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C33H40O19

Molecular Weight

740.7 g/mol

InChI

InChI=1S/C33H40O19/c1-10-19(36)23(40)26(43)31(47-10)46-9-17-21(38)25(42)28(45)33(51-17)52-30-22(39)18-15(35)7-14(49-32-27(44)24(41)20(37)11(2)48-32)8-16(18)50-29(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-28,31-38,40-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1

InChI Key

PEFASEPMJYRQBW-HKWQTAEVSA-N

SMILES

O=C1C(O[C@H]2[C@@H]([C@H]([C@H]([C@@H](CO[C@H]3[C@@H]([C@@H]([C@H]([C@H](C)O3)O)O)O)O2)O)O)O)=C(C4=CC=C(O)C=C4)OC5=CC(O[C@H]6[C@@H]([C@@H]([C@H]([C@H](C)O6)O)O)O)=CC(O)=C15

Solubility

Soluble in DMSO

Synonyms

EINECS 206-113-3; Kaempferol-3-O-gal-rham-7-O-rham; Kaempferol-3-O-robinoside-7-O-rhamnoside; NSC 9222; Robinin; UNII-75RT1VGM60;

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Description

The exact mass of the compound Robinin is 740.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: Robinin can be isolated from various plants, including common locust (Robinia pseudoacacia) and periwinkle (Vinca erecta) [].
  • Significance: Robinin has gained interest in scientific research for its potential anti-inflammatory, anti-tumor, and other biological activities [, ].

Molecular Structure Analysis

  • Key features: Robinin's structure consists of a kaempferol (a type of flavonoid) core with two sugar molecules (rhamnose and galactose) attached [].
  • Notable aspects: The specific arrangement of these sugar groups is believed to contribute to Robinin's biological effects [].

Chemical Reactions Analysis

  • Synthesis: While the natural extraction process is well established, scientific literature on the complete synthesis of Robinin is limited.
  • Decomposition: Detailed information on the specific decomposition pathways of Robinin is unavailable in current research.
  • Other relevant reactions: Studies suggest Robinin can interact with specific signaling pathways in cells, potentially influencing inflammation and cell growth [, ]. More research is needed to elucidate the exact reactions involved.

Physical And Chemical Properties Analysis

  • Melting point: Data on the exact melting point of Robinin is currently unavailable.
  • Boiling point: Robinin decomposes before reaching a boiling point [].
  • Solubility: Robinin exhibits good solubility in water and methanol [].
  • Stability: Studies suggest Robinin is relatively stable under acidic conditions but may degrade under alkaline conditions [].
  • Robinin's mechanism of action is still under investigation. However, research suggests it might inhibit specific enzymes (TLR2/4) involved in inflammatory processes and potentially influence cell growth pathways [, ].
  • Toxicity: Limited data exists on Robinin's specific toxicity in humans. However, animal studies suggest it may have low inherent toxicity [].
  • Flammability: No information regarding the flammability of Robinin is currently available.
  • Reactivity: Detailed data on Robinin's reactivity with other compounds is not yet well established in scientific literature.

Anti-inflammatory Properties

Studies suggest Robinin might possess anti-inflammatory properties. Research on rats with adjuvant arthritis showed that Robinin, when combined with methotrexate (a common anti-rheumatic drug), offered mildly better results in reducing inflammation compared to methotrexate alone. This effect is believed to be due to Robinin's ability to decrease levels of inflammatory markers like Interleukin-17A and gamma-glutamyl transferase [].

Potential Benefits for Cardiovascular Health

Robinin's role in cardiovascular health is another area of exploration. Studies indicate that Robinin may improve heart function and reduce heart tissue damage. In animal models, Robinin treatment demonstrated reduced levels of lipid peroxidation (a marker of oxidative stress) and inflammatory markers in the heart. Additionally, it might modulate signaling pathways associated with heart health [].

Other Research Areas

Scientific research on Robinin is ongoing, with investigations into its potential effects on various conditions. Some studies explore its impact on:

  • Metabolic disorders: Robinin's structural similarity to insulin has led to research on its potential application in diabetes and obesity treatment [].
  • Cancer: Studies have examined Robinin's interaction with drug transporters in cancer cells, potentially affecting treatment efficacy.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.2

Exact Mass

740.22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75RT1VGM60

Other CAS

301-19-9

Wikipedia

Robinin

Dates

Modify: 2023-08-15
1: Janeesh PA, Sasikala V, Dhanya CR, Abraham A. Robinin modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells. Int Immunopharmacol. 2014 Jan;18(1):191-7. doi: 10.1016/j.intimp.2013.11.023. Epub 2013 Dec 2. PubMed PMID: 24295649.
2: Janeesh PA, Abraham A. Robinin modulates doxorubicin-induced cardiac apoptosis by TGF-β1 signaling pathway in Sprague Dawley rats. Biomed Pharmacother. 2014 Oct;68(8):989-98. doi: 10.1016/j.biopha.2014.09.010. Epub 2014 Sep 29. PubMed PMID: 25443416.
3: Tsiklauri L, An G, Ruszaj DM, Alaniya M, Kemertelidze E, Morris ME. Simultaneous determination of the flavonoids robinin and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2011 Apr 28;55(1):109-13. doi: 10.1016/j.jpba.2010.12.021. Epub 2010 Dec 23. PubMed PMID: 21232900.
4: Lagarón Cabello B, García Gracia R, Sierra Manzano JM. [Robinin intoxication]. Aten Primaria. 2002 Sep 15;30(4):258-9. Spanish. PubMed PMID: 12237034.
5: Lau CS, Carrier DJ, Beitle RR, Howard LR, Lay JO, Liyanage R, Clausen EC. A glycoside flavonoid in Kudzu (Pueraria lobata): identification, quantification, and determination of antioxidant activity. Appl Biochem Biotechnol. 2005 Spring;121-124:783-94. PubMed PMID: 15930558.
6: Saĭiad SA, Borysov MI, Koval'ov VM. [Isolation, identification and quantitative determination of robinin in the leaves of Pueraria lobata]. Farm Zh. 1979;(4):52-5. Ukrainian. PubMed PMID: 225196.
7: Osipovich LI. [Effect of the drying and fixation conditions on the robinin level in the flowers of Robinia pseudoacacia]. Farm Zh. 1972 Nov-Dec;27(6):77-8. Ukrainian. PubMed PMID: 4664858.
8: Zaprjanowa AZ, Angelowa MK. [Quantitative determination of robinin]. Mikrochim Acta. 1976;(5-6 Pt 2):481-6. German. PubMed PMID: 233962.
9: Vasil'chenko EA, Sokolova VE. [Diuretic action of robinin]. Farmakol Toksikol. 1973 Jan-Feb;36(1):97-100. Russian. PubMed PMID: 4685164.
10: Austel N, Eilers EJ, Meiners T, Hilker M. Elm leaves 'warned' by insect egg deposition reduce survival of hatching larvae by a shift in their quantitative leaf metabolite pattern. Plant Cell Environ. 2016 Feb;39(2):366-76. doi: 10.1111/pce.12619. Epub 2015 Nov 14. PubMed PMID: 26296819.
11: Sokolova VE, Vasil'chenko EA, Izmaĭlova IK. [Anabolic action of flavonoids]. Farmakol Toksikol. 1978 May-Jun;41(3):323-7. Russian. PubMed PMID: 658381.
12: March RE, Miao XS, Metcalfe CD. A fragmentation study of a flavone triglycoside, kaempferol-3-O-robinoside-7-O-rhamnoside. Rapid Commun Mass Spectrom. 2004;18(9):931-4. PubMed PMID: 15116418.
13: Bokkenheuser VD, Shackleton CH, Winter J. Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans. Biochem J. 1987 Dec 15;248(3):953-6. PubMed PMID: 3435494; PubMed Central PMCID: PMC1148642.
14: Ugocsai K, Varga A, Molnár P, Antus S, Molnár J. Effects of selected flavonoids and carotenoids on drug accumulation and apoptosis induction in multidrug-resistant colon cancer cells expressing MDR1/LRP. In Vivo. 2005 Mar-Apr;19(2):433-8. PubMed PMID: 15796208.
15: Yahara S, Kohjyouma M, Kohoda H. Flavonoid glycosides and saponins from Astragalus shikokianus. Phytochemistry. 2000 Feb;53(4):469-71. PubMed PMID: 10731025.
16: Díaz JG, Carmona AJ, Torres F, Quintana J, Estévez F, Herz W. Cytotoxic activities of flavonoid glycoside acetates from Consolida oliveriana. Planta Med. 2008 Feb;74(2):171-4. doi: 10.1055/s-2008-1034278. Epub 2008 Jan 23. PubMed PMID: 18214815.
17: Sathishkumar T, Baskar R, Aravind M, Tilak S, Deepthi S, Bharathikumar VM. Simultaneous Extraction Optimization and Analysis of Flavonoids from the Flowers of Tabernaemontana heyneana by High Performance Liquid Chromatography Coupled to Diode Array Detector and Electron Spray Ionization/Mass Spectrometry. ISRN Biotechnol. 2012 Oct 18;2013:450948. doi: 10.5402/2013/450948. eCollection 2013. PubMed PMID: 25969771; PubMed Central PMCID: PMC4417552.
18: Ficarra R, Ficarra P, Tommasini S, Calabrò ML, Ragusa S, Barbera R, Rapisarda A. Leaf extracts of some Cordia species: analgesic and anti-inflammatory activities as well as their chromatographic analysis. Farmaco. 1995 Apr;50(4):245-56. PubMed PMID: 7669169.
19: Ji TF, Yang JB, Song WX, Wang AG, Su YL, Yuan L. [Studies on chemical constituents of Artemisia rupestris (II)]. Zhongguo Zhong Yao Za Zhi. 2007 Jun;32(12):1187-9. Chinese. PubMed PMID: 17802884.
20: Gyémánt N, Tanaka M, Antus S, Hohmann J, Csuka O, Mándoky L, Molnár J. In vitro search for synergy between flavonoids and epirubicin on multidrug-resistant cancer cells. In Vivo. 2005 Mar-Apr;19(2):367-74. PubMed PMID: 15796199.

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